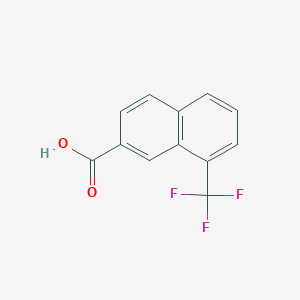
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. The presence of both methyl and trifluoromethyl groups on the quinoline ring imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base can yield the desired quinoline derivative . Additionally, Suzuki–Miyaura coupling reactions have been employed to introduce various substituents on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity. The use of environmentally benign reagents and solvents is also a consideration in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research has shown potential antitumor activity, making it a candidate for drug development.
Mécanisme D'action
The mechanism by which 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine exerts its effects involves interactions with molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization, which is crucial for cell division. This mechanism is particularly relevant in its potential antitumor activity, where it disrupts the mitotic process in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)quinolin-4-amine: Shares the trifluoromethyl group but lacks the dimethyl substitutions.
3,3-Dimethyl-6-trifluoromethyl-1,2,3,4-tetrahydroindolo[2,3-c]quinolin-1-one: Another quinoline derivative with similar substituents but different structural features.
Uniqueness
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine is unique due to the specific combination of methyl and trifluoromethyl groups on the quinoline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H11F3N2 |
|---|---|
Poids moléculaire |
240.22 g/mol |
Nom IUPAC |
2,3-dimethyl-6-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C12H11F3N2/c1-6-7(2)17-10-4-3-8(12(13,14)15)5-9(10)11(6)16/h3-5H,1-2H3,(H2,16,17) |
Clé InChI |
KCNXUEDTYZJRIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C=CC(=CC2=C1N)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



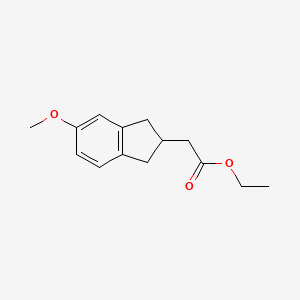

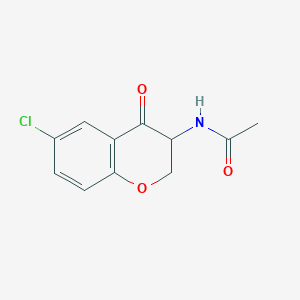
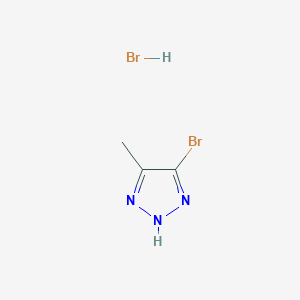

![tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate](/img/structure/B11872827.png)
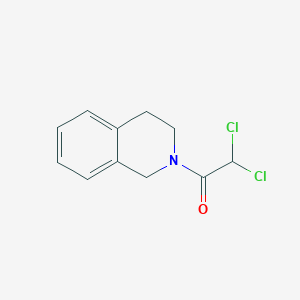

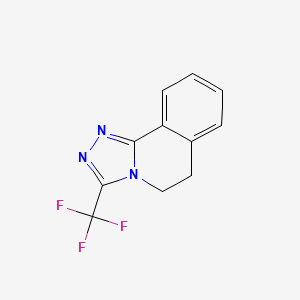
![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide](/img/structure/B11872836.png)
![6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11872845.png)

